molecular formula C20H16N2O B12480273 2-Amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile CAS No. 70382-87-5

2-Amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B12480273
CAS No.: 70382-87-5
M. Wt: 300.4 g/mol
InChI Key: XJCLJTWZBOPFRO-UHFFFAOYSA-N
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Description

2-Amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties. This compound is part of the chromene family, which is known for its wide range of biological activities, including anticancer, antimicrobial, and antitubercular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 2-amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters. This reaction can be catalyzed by various catalysts or proceed without a catalyst . The reaction conditions typically involve heating the reactants in a solvent such as ethanol or water, often under reflux .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied, such as using reusable catalysts and solvent-free conditions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reactions typically occur under mild to moderate conditions, often requiring heating or the use of a catalyst .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile apart from similar compounds is its unique structural features, such as the presence of a phenyl group at the 4-position and a cyano group at the 3-position. These features contribute to its enhanced biological activity and make it a valuable compound for further research and development .

Properties

CAS No.

70382-87-5

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

2-amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile

InChI

InChI=1S/C20H16N2O/c21-12-17-18(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)19(16)23-20(17)22/h1-9,18H,10-11,22H2

InChI Key

XJCLJTWZBOPFRO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)OC(=C(C2C4=CC=CC=C4)C#N)N

Origin of Product

United States

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